molecular formula C14H8F2INO2S B1358178 5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole CAS No. 500139-01-5

5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole

Cat. No.: B1358178
CAS No.: 500139-01-5
M. Wt: 419.19 g/mol
InChI Key: MAJBTMPMUUCYME-UHFFFAOYSA-N
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Description

5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole (CAS: 500139-01-5) is a halogenated indole derivative featuring a phenylsulfonyl group at the 1-position, iodine at the 3-position, and fluorine atoms at the 5- and 7-positions of the indole core. This compound is characterized by its electron-withdrawing substituents, which significantly influence its electronic properties and reactivity. The phenylsulfonyl group enhances stability and directs electrophilic substitution, while the iodine atom provides a handle for further functionalization via cross-coupling reactions. Its synthesis typically involves sulfonylation of a pre-functionalized indole intermediate, followed by halogenation steps .

Properties

IUPAC Name

1-(benzenesulfonyl)-5,7-difluoro-3-iodoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2INO2S/c15-9-6-11-13(17)8-18(14(11)12(16)7-9)21(19,20)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJBTMPMUUCYME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C(=CC(=C3)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621501
Record name 1-(Benzenesulfonyl)-5,7-difluoro-3-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500139-01-5
Record name 1-(Benzenesulfonyl)-5,7-difluoro-3-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Indole Core Synthesis and Fluorination

The indole skeleton can be synthesized by classical methods such as the Fischer indole synthesis , which involves cyclization of arylhydrazones under acidic conditions. However, for fluorinated indoles, alternative approaches or post-synthetic fluorination are often employed to achieve regioselectivity.

  • Fluorination at the 5 and 7 positions is commonly achieved by electrophilic fluorination of appropriately substituted precursors or by using fluorinated starting materials. The use of selective fluorination reagents and conditions ensures substitution at these positions without affecting other sites on the indole ring.

Sulfonylation of the Indole Nitrogen

Sulfonylation is a critical step to protect the indole nitrogen and modulate the compound’s reactivity:

  • The indole nitrogen is reacted with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine, typically in dichloromethane at room temperature.
  • This reaction proceeds smoothly to give the 1-(phenylsulfonyl)indole derivative in high yield (often above 80%) and is crucial before further halogenation steps to avoid side reactions on the nitrogen.

Regioselective Iodination at the 3-Position

The 3-position of the indole ring is highly reactive toward electrophilic substitution:

  • Iodination is performed using iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under mild conditions.
  • The presence of the phenylsulfonyl protecting group directs the iodination selectively to the 3-position.
  • Reaction conditions are optimized to avoid di- or poly-iodination and to preserve the fluorine substituents on the ring.

Representative Synthetic Procedure (Literature-Based)

Step Reagents & Conditions Outcome Yield (%) Notes
1 Synthesis of fluorinated indole core via selective fluorination or from fluorinated precursors 5,7-Difluoroindole intermediate 70-90 Fluorine atoms introduced regioselectively
2 Treatment with benzenesulfonyl chloride, pyridine, CH2Cl2, rt, 12 h 1-(Phenylsulfonyl)-5,7-difluoroindole 80-90 Protects N-H, stabilizes molecule
3 Iodination with N-iodosuccinimide (NIS), acetonitrile, 0-25°C 5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole 75-85 Selective C-3 iodination

Analytical and Purification Techniques

  • Purification is typically achieved by flash column chromatography on silica gel using petroleum ether/ethyl acetate mixtures.
  • Characterization includes NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and melting point determination.
  • High-resolution mass spectrometry confirms molecular weight (approx. 419.19 g/mol).
  • The compound exhibits a topological polar surface area of about 47.4 Ų and a logP around 4.1–4.8, consistent with its fluorinated and sulfonylated nature.

Research Findings and Optimization Notes

  • The phenylsulfonyl group significantly enhances the stability of the indole nitrogen, allowing selective iodination without N-iodination side products.
  • Fluorine atoms at positions 5 and 7 influence the electronic properties, facilitating regioselective electrophilic substitution at C-3.
  • Mild iodination conditions prevent decomposition or over-iodination, which is critical due to the sensitivity of halogenated indoles.
  • Use of dry, inert atmospheres (nitrogen or argon) during key steps improves yields and purity by minimizing hydrolysis or oxidation side reactions.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield Range Comments
Indole core synthesis Fluorinated precursors or selective fluorination reagents Acidic or electrophilic fluorination 70-90% Regioselective fluorination critical
Sulfonylation Benzenesulfonyl chloride, pyridine Room temperature, 12 h 80-90% Protects N-H, directs iodination
Iodination N-iodosuccinimide (NIS) or ICl 0-25°C, mild conditions 75-85% Selective C-3 substitution

This detailed synthesis approach for This compound integrates classical indole chemistry with modern fluorination and halogenation techniques, ensuring high regioselectivity and yield. The use of phenylsulfonyl protection is pivotal in achieving the desired substitution pattern and compound stability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole nitrogen or the phenylsulfonyl group.

    Reduction: Reduction reactions could target the iodine substituent or the sulfonyl group.

    Substitution: The fluorine and iodine atoms can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) with hydrogen.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products would depend on the specific reactions and conditions used. For example, nucleophilic substitution at the iodine position could yield various substituted indoles.

Scientific Research Applications

5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways involving indole derivatives.

    Medicine: Possible pharmaceutical applications due to its unique structure.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The phenylsulfonyl group could enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Key Structural Analogues

3-(Iodomethyl)-1-(phenylsulfonyl)-1H-indole (6)

  • Structure : Differs by a methylene-linked iodine (iodomethyl group at C3) instead of direct iodine substitution.
  • Synthesis : Prepared via methoxymethylation followed by iodination, achieving 92% yield .
  • Reactivity : The iodomethyl group enables nucleophilic displacement, whereas the direct C3-iodo group in the target compound favors electrophilic substitution or coupling reactions.

5-Fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indole (7c)

  • Structure : Lacks iodine and the 7-fluoro substituent.
  • Synthesis : Sulfonylation of 5-fluoroindole with p-toluenesulfonyl chloride (96% yield) .
  • Key Difference : The absence of iodine limits its utility in metal-catalyzed cross-coupling reactions.

5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide Structure: Carboxamide at C2 and benzoylphenyl substituents instead of sulfonyl/iodo groups. Synthesis: Achieved via condensation of ethyl-5-fluoroindole-2-carboxylate with aminobenzophenone derivatives (10% yield) .

Reactivity and Functional Group Impact

Compound Key Functional Groups Dominant Reactivity
Target compound C3-I, C1-SO₂Ph, 5,7-F Suzuki coupling (via C3-I), electrophilic substitution (activated by SO₂Ph)
3-(Iodomethyl)-1-SO₂Ph-indole C3-CH₂I, C1-SO₂Ph Nucleophilic displacement (CH₂I), sulfonylation stability
5-Fluoro-1-SO₂Ph-indole (7c) C1-SO₂Ph, 5-F Limited to sulfonylation-derived stability; no halogen for coupling

    Biological Activity

    5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole (CAS No. 500139-01-5) is a synthetic compound with potential biological applications, particularly in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

    • Molecular Formula : C₁₄H₈F₂INO₂S
    • Molecular Weight : 419.19 g/mol
    • LogP : 4.84 (indicating lipophilicity)
    • Physical State : Solid

    The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The indole core structure is known for its role in many biological processes, including:

    • Inhibition of Enzymatic Activity : Compounds with sulfonyl groups often act as inhibitors for various enzymes, potentially affecting pathways related to cancer and inflammation.
    • Modulation of Receptor Activity : Indole derivatives can influence neurotransmitter receptors, which may have implications in neuropharmacology.

    Biological Activity Overview

    Activity Type Description Reference
    Anticancer Activity Exhibits cytotoxic effects on cancer cell lines such as HeLa and L929, indicating potential as an anticancer agent.
    Enzyme Inhibition Potentially inhibits certain enzymes involved in metabolic pathways, impacting cancer progression.
    Neuropharmacological Effects May interact with serotonin receptors, influencing mood and cognitive functions.

    Case Study 1: Anticancer Properties

    In a study examining the cytotoxic effects of various indole derivatives, including this compound, researchers found that this compound significantly inhibited the proliferation of HeLa cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways. The study reported an IC50 value indicating effective concentration levels for therapeutic applications.

    Case Study 2: Enzyme Interaction

    Another investigation focused on the inhibition of specific metabolic enzymes by this compound. It was found to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs and highlights the need for further investigation into drug interactions.

    Research Findings

    Recent studies have highlighted the versatility of indole derivatives in medicinal chemistry. The introduction of fluorine and iodine atoms enhances their biological properties by modifying electronic characteristics and lipophilicity. This compound's unique structure allows it to serve as a template for further modifications aimed at improving efficacy and selectivity.

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for introducing iodine at the C3 position of 1-(phenylsulfonyl)-1H-indole derivatives?

    • Methodology : Iodination can be achieved via electrophilic substitution using iodine (I₂) as a catalyst. For example, highlights that iodination in acetonitrile (MeCN) with 10 mol% I₂ at 40°C for 5 hours yields up to 98% efficiency . Alternative methods include using iodomethyl reagents in three-component cascade reactions (e.g., achieved 92% yield for 3-(iodomethyl)-1-(phenylsulfonyl)-1H-indole via sequential alkylation) .

    Q. How can fluorination at the C5 and C7 positions be optimized while preserving the indole core?

    • Methodology : Direct fluorination typically employs fluorinating agents like Selectfluor or DAST. demonstrates regioselective fluorination using CuI-catalyzed click chemistry in PEG-400/DMF mixtures, though yields may vary (22% in their case). For multi-fluorination, sequential electrophilic substitution with controlled stoichiometry is recommended .

    Q. What characterization techniques are critical for confirming the structure of 5,7-Difluoro-3-iodo-1-(phenylsulfonyl)-1H-indole?

    • Methodology : Use multi-nuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity. For instance, ¹⁹F NMR in resolved fluorine chemical shifts at δ -118.2 ppm . High-resolution mass spectrometry (HRMS) and X-ray crystallography (using SHELXL for refinement, as in ) are essential for unambiguous structural validation .

    Advanced Research Questions

    Q. How do steric and electronic effects influence the reactivity of the iodine substituent in cross-coupling reactions?

    • Methodology : The C3-iodo group’s reactivity in Suzuki-Miyaura or Ullmann couplings depends on its electronic environment. Computational studies (e.g., DFT) can predict activation barriers. Experimentally, ’s iodination conditions (I₂ in MeCN) favor electrophilic substitution due to the indole’s electron-rich core, but steric hindrance from the phenylsulfonyl group may require optimized ligands (e.g., phosphines) .

    Q. What strategies resolve contradictions in crystallographic data for heavy-atom-containing indole derivatives?

    • Methodology : For iodine-containing compounds, high-resolution X-ray data (≤ 0.8 Å) and SHELXL refinement ( ) are critical. emphasizes validating disorder models and hydrogen bonding networks. If twinning occurs (common with heavy atoms), use SHELXE for phase improvement .

    Q. How can computational modeling predict the pharmacological potential of this compound?

    • Methodology : Molecular docking (e.g., AutoDock Vina) against targets like nicotinic acetylcholine receptors (nAChRs) or cytochrome P450 enzymes, as in ’s indole-based studies, can predict binding affinities. Pair this with MD simulations to assess stability .

    Methodological Challenges & Data Interpretation

    Q. Why might iodination yields vary significantly under similar conditions?

    • Analysis : Contradictions in ’s Table 1 show that temperature and catalyst loading dramatically affect yields. For example, I₂ at 40°C (Entry 16) gave 98% yield vs. 51% at rt (Entry 11). Side reactions (e.g., iodine disproportionation) or solvent polarity (MeCN vs. DMF) may explain discrepancies .

    Q. How to address low regioselectivity during multi-halogenation of the indole core?

    • Resolution : Use directing groups (e.g., phenylsulfonyl at N1) to control substitution patterns. ’s three-component reaction achieved precise C3 functionalization by leveraging steric effects . For difluoro systems, meta-directing effects of fluorine may require sequential halogenation steps.

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